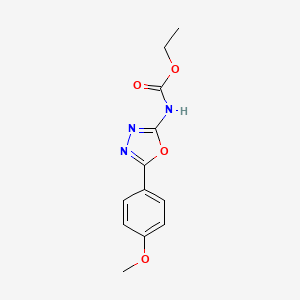![molecular formula C13H22BrN3O B12933840 2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-46-0](/img/structure/B12933840.png)
2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that features a bromoketone moiety attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(octylamino)-1H-imidazole with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone can undergo several types of chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Elimination: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromoketone moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(3-fluorophenyl)ethanone
- 2-Bromo-1-(4-nitrophenyl)ethanone
Uniqueness
2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the octylamino group, which imparts specific lipophilic properties. This makes it particularly interesting for applications where membrane permeability is crucial .
Properties
CAS No. |
88723-46-0 |
|---|---|
Molecular Formula |
C13H22BrN3O |
Molecular Weight |
316.24 g/mol |
IUPAC Name |
2-bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C13H22BrN3O/c1-2-3-4-5-6-7-8-15-13-16-10-11(17-13)12(18)9-14/h10H,2-9H2,1H3,(H2,15,16,17) |
InChI Key |
XUYRDZYHFIYVSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=NC=C(N1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


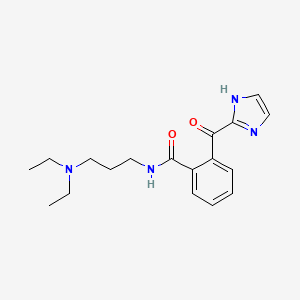
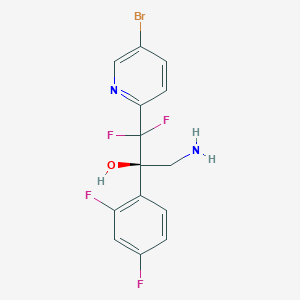
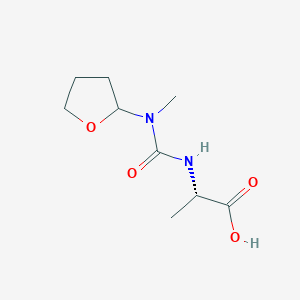
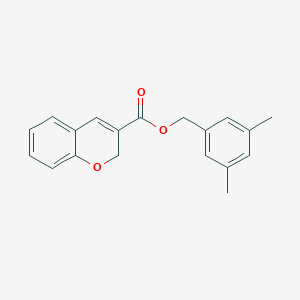
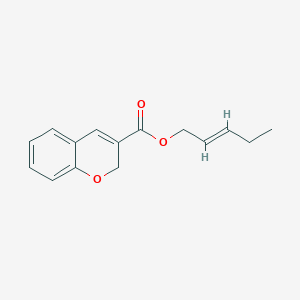
![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)
![4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)
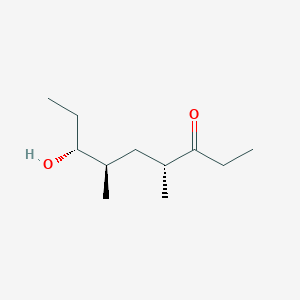

![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
